molecular formula C7H5FN4 B13119648 6-Fluorobenzo[e][1,2,4]triazin-3-amine

6-Fluorobenzo[e][1,2,4]triazin-3-amine

Cat. No.: B13119648
M. Wt: 164.14 g/mol
InChI Key: SPEFGGKFGHJNKS-UHFFFAOYSA-N
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Description

6-Fluorobenzo[e][1,2,4]triazin-3-amine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse biological activities and are used as building blocks in the synthesis of various biologically important molecules. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorobenzo[e][1,2,4]triazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5,6-diphenyl-1,2,4-triazin-3-amine with fluorinated aromatic aldehydes in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of microwave-assisted synthesis is also explored to reduce reaction time and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Fluorobenzo[e][1,2,4]triazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic substitution: Reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

    Nucleophilic addition: Reagents like amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring, enhancing their biological and chemical properties .

Scientific Research Applications

6-Fluorobenzo[e][1,2,4]triazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluorobenzo[e][1,2,4]triazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The triazine ring can form hydrogen bonds and other interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluorobenzo[e][1,2,4]triazin-3-amine is unique due to the presence of both a fluorine atom and a triazine ring, which confer enhanced chemical stability and biological activity. This combination makes it a valuable compound in various scientific research applications, particularly in medicinal chemistry and material science .

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] [1,2,4]triazin-6-amines : Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity : Fluorinated Triazines : Nitrogen-rich compounds: s-triazine and tri-s-triazine derivatives as high energy materials

Properties

Molecular Formula

C7H5FN4

Molecular Weight

164.14 g/mol

IUPAC Name

6-fluoro-1,2,4-benzotriazin-3-amine

InChI

InChI=1S/C7H5FN4/c8-4-1-2-5-6(3-4)10-7(9)12-11-5/h1-3H,(H2,9,10,12)

InChI Key

SPEFGGKFGHJNKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C(N=N2)N

Origin of Product

United States

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